![molecular formula C12H14BrNO B170039 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 144583-92-6](/img/structure/B170039.png)
6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (6-Br-TMDQ) is an organic compound that is widely used in the pharmaceutical and chemical industries. It is a derivative of quinoline and is used as an intermediate in the synthesis of various drugs, including anti-inflammatory and anti-cancer agents. 6-Br-TMDQ has also been used in the development of new materials and in the study of enzyme inhibition.
Scientific Research Applications
Synthesis and Characterization
6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one has been utilized in various synthetic applications, such as the one-pot three-component synthesis of 2,3-disubstituted-4(3H)-quinazolinones. This process involves isatoic anhydride, orthoesters, and amines as raw materials, catalyzed by KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions (Mohammadi & Hossini, 2011). Another study explored the Knorr synthesis of this compound, optimizing the conditions for the synthesis and shedding light on the reaction mechanism (Wlodarczyk et al., 2011).
Electrophilic Substitution
The compound's utility extends to electrophilic substitution reactions, where it can react with a range of electrophiles to provide a mild substitution method for the tetrahydroquinoline core (Bouclé Sébastien et al., 2010).
Novel Synthesis Methods
Efficient and selective synthesis methods have been developed for derivatives of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, including tribromoquinoline and dibromo tetrahydroquinoline, showing the compound's versatility in chemical synthesis (Şahin et al., 2008).
Biological and Pharmaceutical Applications
This compound and its derivatives have been explored for potential biological and pharmaceutical applications. For instance, antimicrobial properties have been evaluated for novel quinazolinone derivatives, providing insights into their potential therapeutic use (Patel et al., 2006). Additionally, 6-aryl-2-styrylquinazolin-4(3H)-ones, derived from this compound, have shown promising results in anticancer and antimicrobial properties, highlighting their significance in medicinal chemistry (Agbo et al., 2015).
properties
IUPAC Name |
6-bromo-1,4,4-trimethyl-3H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-12(2)7-11(15)14(3)10-5-4-8(13)6-9(10)12/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAOOSQZJDXRKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C2=C1C=C(C=C2)Br)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626571 | |
Record name | 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
144583-92-6 | |
Record name | 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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